molecular formula C23H20ClN3O5S B2826763 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide CAS No. 1260934-31-3

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2826763
CAS No.: 1260934-31-3
M. Wt: 485.94
InChI Key: HOLIKXHXHQBHCN-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O5S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

A study by Ogawva et al. (1993) focused on the synthesis of 2,4-dioxo-thieno[2,3- d ]pyrimidin-1-acetic acids, closely related to the compound , evaluating their potential as aldose reductase inhibitors. These compounds demonstrated significant inhibitory activity, suggesting potential applications in managing complications related to diabetes, such as cataracts or neuropathy (Ogawva et al., 1993).

Antiproliferative Activity

Atapour-Mashhad et al. (2017) synthesized derivatives of thieno[2,3-d]pyrimidin-4-ones, structurally similar to the compound , and evaluated their antiproliferative activity. These compounds showed significant activity against human breast cancer cells, indicating their potential in cancer therapy (Atapour-Mashhad et al., 2017).

Antimicrobial Activity

Several studies have investigated derivatives of thieno[2,3-d]pyrimidine for their antimicrobial properties. Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012). Similarly, Tolba et al. (2018) prepared thieno[2,3-d]pyrimidin derivatives and found them effective against various bacteria and fungi, also exhibiting anti-inflammatory properties (Tolba et al., 2018).

Anti-Inflammatory and Analgesic Properties

The research by Abu‐Hashem et al. (2020) and Selvam et al. (2012) explored thieno[2,3-d]pyrimidine derivatives for their anti-inflammatory and analgesic effects. These compounds showed significant activities in these areas, suggesting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020), (Selvam et al., 2012).

Antioxidant Activity

Saundane et al. (2012) synthesized thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines, which exhibited promising antioxidant activities, indicating their potential as protective agents against oxidative stress (Saundane et al., 2012).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which displayed potent antitumor activity against several human cancer cell lines. This research highlights the potential of thieno[2,3-d]pyrimidin derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-31-18-8-3-5-14(20(18)32-2)12-25-19(28)13-26-17-9-10-33-21(17)22(29)27(23(26)30)16-7-4-6-15(24)11-16/h3-11,17,21H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCXXQVGKLCTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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